molecular formula C7H16ClNO B1396508 (S)-2-(2-Hydroxyethyl)piperidine hydrochloride CAS No. 786684-21-7

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride

Cat. No.: B1396508
CAS No.: 786684-21-7
M. Wt: 165.66 g/mol
InChI Key: LJOCPKDUBFJADK-FJXQXJEOSA-N
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Description

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “(S)-2-(2-Hydroxyethyl)piperidine hydrochloride” is not explicitly mentioned in the search results, it is known that piperidine derivatives have broad applications in the pharmaceutical industry .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the study and application of “(S)-2-(2-Hydroxyethyl)piperidine hydrochloride” and other piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyethyl group on the piperidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Oxoethyl)piperidine.

    Reduction: Formation of 2-(2-Hydroxyethyl)piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)piperidine
  • 2-(2-Hydroxyethyl)pyrrolidine
  • 2-(2-Hydroxyethyl)morpholine

Uniqueness

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its racemic or other stereoisomeric forms. The presence of the hydroxyethyl group also imparts unique reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(2S)-piperidin-2-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCPKDUBFJADK-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705275
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786684-21-7
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Piperidineethanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Reactant of Route 2
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Reactant of Route 3
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Reactant of Route 4
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Reactant of Route 5
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Reactant of Route 6
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride

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